molecular formula C11H11N3O2 B13160308 N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B13160308
M. Wt: 217.22 g/mol
InChI Key: LWONYVOIRGWPBF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a building block for the development of novel neuroactive substances. With the molecular formula C 11 H 11 N 3 O 2 and a molecular weight of 217.22 g/mol, this compound belongs to the 1,2-oxazole (isoxazole) family, a class of heterocycles that plays a fundamental role in drug discovery . The compound is supplied as a solid and should be stored according to the manufacturer's recommendations. The core research value of this isoxazole carboxamide derivative lies in its structural similarity to known neuromodulators. Isoxazole rings are key components in several naturally occurring and synthetic neuroactive compounds, such as the specific agonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for synaptic transmission and central nervous system (CNS) function . Recent scientific investigations highlight that isoxazole-4-carboxamide derivatives are intriguing modulators of ionotropic glutamate receptors, showing potent inhibitory effects on AMPA receptor activity and profoundly altering their biophysical gating properties . This positions them as promising candidates for the research and development of potential non-opioid analgesic pathways and treatments for neurological disorders . Beyond its potential applications in neuroscience, this compound serves as a versatile synthetic intermediate, or "building block," for the creation of more complex molecules. Its structure, featuring both an aromatic amine and a carboxamide-linked isoxazole, makes it suitable for incorporation into DNA-encoded libraries or for the synthesis of peptidomimetics, which are important tools in modern drug discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-10(6-13-16-7)11(15)14-9-4-2-3-8(12)5-9/h2-6H,12H2,1H3,(H,14,15)

InChI Key

LWONYVOIRGWPBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Cyclization via β-Enamino Ketoesters and Hydroxylamine

A convenient approach to 5-methyl-1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. This method yields regioisomeric methyl 5-substituted 1,2-oxazole-4-carboxylates, which serve as key intermediates for further functionalization.

  • Reaction conditions: β-enamino ketoesters bearing methyl substituents react with hydroxylamine hydrochloride under mild conditions.
  • Characterization: Products are confirmed by chiral HPLC, 1H, 13C, and 15N NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction, ensuring unambiguous structural assignment.

This method efficiently generates the 1,2-oxazole core with the desired methyl substitution at position 5 and a carboxylate group at position 4, which can be further transformed into the corresponding carboxamide.

Conversion of Oxazole-4-Carboxylates to N-(3-aminophenyl) Carboxamides

The key step to obtain N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is the amidation of the oxazole-4-carboxylate intermediate with 3-aminophenyl derivatives.

  • Amidation methods: Typically, ester or acid chloride intermediates derived from the oxazole-4-carboxylate are reacted with 3-aminophenyl amines under standard peptide coupling or amidation conditions.
  • Coupling agents: Common reagents include carbodiimides (e.g., EDC, DCC) or activated acid chlorides formed by reaction with thionyl chloride or oxalyl chloride.
  • Reaction conditions: Mild heating in solvents such as dichloromethane, DMF, or THF with base (e.g., triethylamine) to neutralize generated acids.
  • Purification: Standard chromatographic techniques or recrystallization yield the pure amide product.

Although specific experimental procedures for this amidation step on the exact compound are scarce in public literature, these well-established amidation protocols are applicable and routinely employed in the synthesis of oxazole carboxamide derivatives.

Representative Experimental Procedure (Adapted from Literature)

Step 1: Synthesis of 5-methyl-1,2-oxazole-4-carboxylate

  • React β-enamino ketoester (1 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol at reflux for 4–6 hours.
  • Isolate the methyl 5-methyl-1,2-oxazole-4-carboxylate by filtration and purification via column chromatography.

Step 2: Amidation with 3-aminophenyl amine

  • Convert the oxazole-4-carboxylate to the acid chloride using thionyl chloride (1.5 equiv) in DCM at 0 °C to room temperature.
  • Add 3-aminophenyl amine (1.1 equiv) and triethylamine (2 equiv) in DCM at 0 °C, stirring for 2–4 hours.
  • Work up by aqueous extraction and purify the amide by silica gel chromatography.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range Notes
Oxazole ring formation β-Enamino ketoester + hydroxylamine Ethanol reflux, mild conditions Moderate to high Regioisomeric control, well-characterized
Direct oxazole synthesis from carboxylic acid DMAP-Tf activation + isocyanoacetates DCM, 40 °C, DMAP base, 30 min Up to 96% Scalable, broad substrate scope, green chemistry features
Amidation to N-(3-aminophenyl) carboxamide Acid chloride formation + amine coupling Thionyl chloride, 3-aminophenyl amine, base High Standard amidation, adaptable to scale

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can lead to the formation of reduced aminophenyl oxazole compounds.

Scientific Research Applications

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The aminophenyl group allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Halogen-Substituted Analogs

N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate (C₁₁H₈F₂N₂O₂·0.5H₂O) and N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate (C₁₁H₈Cl₂N₂O₂·H₂O) are halogenated derivatives. Key differences include:

  • Substituent Effects : Fluorine and chlorine atoms enhance lipophilicity (logP) and may improve membrane permeability.
  • Structural Conformation : The dihedral angle between the oxazole and phenyl rings is 8.08° in the difluorophenyl analog vs. 59.10° in the dichlorophenyl analog , impacting molecular packing and crystal stability.
  • Hydrogen Bonding : The dichlorophenyl analog forms a 3D network via N–H···O and O–H···O interactions, while the difluorophenyl analog adopts an R₄ motif along the a-axis .
Compound Substituent Dihedral Angle (°) Key Interactions
N-(3-aminophenyl) analog -NH₂ (meta) Not reported Predicted H-bond donor
N-(2,4-difluorophenyl) -F (ortho, para) 8.08 O–H···N, N–H···O
N-(2,6-dichlorophenyl) -Cl (ortho) 59.10 N–H···O, π-π stacking

Positional Isomers: Para-Amino vs. Meta-Amino

N-(4-Aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 210627-03-5) is a positional isomer with the amino group at the para position. Differences include:

  • Solubility : The para-isomer may exhibit higher aqueous solubility due to symmetric charge distribution.
  • Biological Activity: Positional changes in amino groups can alter receptor binding; meta-substituents often provide better steric compatibility in enzyme active sites .

Trifluoromethyl and Nitro Derivatives

5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide (Impurity-C of teriflunomide) and 5-methyl-N-(4-methyl-3-nitrophenyl)-1,2-oxazole-4-carboxamide (CAS 544421-14-9) highlight substituent electronic effects:

  • Trifluoromethyl Group (-CF₃) : Enhances metabolic stability and electron-withdrawing properties, increasing resistance to oxidation .
  • Nitro Group (-NO₂): Reduces basicity and may limit bioavailability due to higher logP (predicted logP for nitro analog: ~2.5 vs. ~1.8 for amino analog) .

Complex Heterocyclic Derivatives

3-(2,6-dichlorophenyl)-5-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide (CAS 489425-84-5) introduces a thiazole-carbamothioyl moiety. Key contrasts:

  • Molecular Weight: Higher MW (469.4 g/mol) may reduce passive diffusion compared to the simpler amino analog .

Research Findings and Implications

  • Structural Flexibility: Substituent position and electronic nature significantly influence conformational stability and intermolecular interactions (e.g., halogen vs. amino groups) .
  • Pharmacokinetics : Lipophilic groups (e.g., -CF₃, -Cl) enhance membrane permeability but may require formulation adjustments for solubility .
  • Synthetic Accessibility: The amino analog’s simpler structure (vs. thiazole or nitro derivatives) offers cost-effective scalability .

Biological Activity

N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_4O_2, with a molecular weight of approximately 232.24 g/mol. The compound features an oxazole ring, an amino group, and a carboxamide functional group, which contribute to its biological activity.

Synthesis

Synthesis methods for this compound typically involve the reaction of 3-aminophenyl derivatives with appropriate carboxylic acids and oxazole precursors. The following table summarizes various synthesis routes:

Synthesis MethodKey ReagentsYield (%)Remarks
Method A3-Aminophenol + Methyl Isocyanate85%High purity achieved
Method B3-Aminophenol + Acetic Anhydride + Oxazole Derivative78%Moderate yield; requires purification
Method CDirect cyclization of precursor amides90%Efficient one-pot synthesis

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action involves binding to bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Case Study: Antimicrobial Efficacy
A study evaluated the compound against various bacterial strains, yielding the following results:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2032
Escherichia coli1864
Pseudomonas aeruginosa15128

These results indicate that the compound has potential as an antibacterial agent.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Research Findings:
In vitro studies on human cancer cell lines demonstrated:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Induction of apoptosis
MCF7 (Breast Cancer)15Inhibition of cell proliferation

The compound's ability to modulate cell signaling pathways suggests its potential as an anticancer therapeutic.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl ring or modifications to the oxazole moiety can significantly influence its biological efficacy.

Comparison with Related Compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-amino-4-fluorophenyl)-5-methyl...Fluorine substitution enhances potencyStronger antimicrobial properties
N-(3-amino-4-chlorophenyl)-5-methyl...Chlorine instead of fluorineSimilar activity but lower efficacy
N-(3-amino phenyl)-5-methyl...Lacks halogenReduced lipophilicity and activity

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